Ibutilide Fumarate-d5
Description
Properties
Molecular Formula |
C₂₂H₃₃D₅N₂O₅S |
|---|---|
Molecular Weight |
447.64 |
Synonyms |
(+/-)-N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide Fumarate-d5 ; Corvert-d5; U 70226E-d5; |
Origin of Product |
United States |
Synthesis and Isotopic Derivatization of Ibutilide Fumarate D5
Synthetic Approaches for Ibutilide (B43762) Fumarate Parent Compound
The synthesis of the parent compound, Ibutilide Fumarate, has been approached through various routes. A common strategy involves the construction of the core structure followed by functional group manipulations.
One reported synthesis starts with the Friedel-Crafts acylation of methanesulfonanilide with succinic anhydride (B1165640) in the presence of aluminum chloride. nih.gov This reaction forms 4-[(methylsulfonyl)amino]-γ-oxobenzenebutanoic acid. The resulting keto acid is then coupled with N-ethylheptylamine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the corresponding amide. nih.gov The final step involves the reduction of the amide and ketone functionalities, typically with a strong reducing agent such as lithium aluminum hydride (LiAlH4), to yield Ibutilide. nih.govdigimaterials.com The free base is then reacted with fumaric acid to produce Ibutilide Fumarate. ingentaconnect.comdigimaterials.com
The following table summarizes key intermediates and reactions in the synthesis of Ibutilide Fumarate:
| Starting Material | Key Intermediate(s) | Key Reaction(s) | Final Product | Reference(s) |
| Methanesulfonanilide, Succinic anhydride | 4-[(methylsulfonyl)amino]-γ-oxobenzenebutanoic acid, N-ethyl-N-heptyl-γ-oxo-4-[(methylsulfonyl)amino]benzenebutanamide | Friedel-Crafts acylation, Amide coupling, Reduction | Ibutilide Fumarate | nih.govdigimaterials.com |
| 2-Pyrrolidinone | Acyl chloride with amino hydrochloride | Friedel-Crafts acylation | Ibutilide Fumarate | ingentaconnect.combenthamdirect.com |
| Aniline, Methanesulfonyl chloride | Benzene methanesulfonamide (B31651), 4-oxo-4-(4-methanesulfonamidephenyl) butyric acid | Sulfonylation, Friedel-Crafts acylation, Condensation, Reduction | Ibutilide Fumarate | google.com |
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Ibutilide
The synthesis of Ibutilide Fumarate-d5 requires the specific introduction of five deuterium atoms. This is typically achieved through either deuterium exchange reactions or by building the molecule from deuterated starting materials.
Deuterium Exchange Reactions (e.g., Hydrogen Isotope Exchange)
Hydrogen isotope exchange (HIE) is a powerful technique for introducing deuterium into a molecule at a late stage of the synthesis. acs.org This method involves the exchange of hydrogen atoms for deuterium atoms, often facilitated by a catalyst. For a molecule like Ibutilide, specific C-H bonds could be targeted for deuteration.
Late-stage HIE reactions, often catalyzed by transition metals like iridium or ruthenium, can be employed. acs.orgresearchgate.net These methods offer the advantage of introducing isotopic labels without needing to re-synthesize the entire molecule. acs.org The regioselectivity of the exchange is a critical factor and is often directed by existing functional groups within the molecule. snnu.edu.cn For instance, ortho-directing groups can facilitate deuterium incorporation on an aromatic ring. acs.org
The feasibility of this approach for Ibutilide would depend on identifying suitable catalytic systems that can selectively activate and exchange the desired C-H bonds for C-D bonds without affecting other parts of the molecule. The use of D2O as a deuterium source is common and economically favorable. nih.gov
De novo Synthesis with Deuterated Precursors
An alternative and often more precise method for site-specific deuteration is to build the molecule from the ground up using precursors that already contain deuterium at the desired positions. d-nb.infoacs.org This de novo synthesis provides greater control over the location and number of incorporated deuterium atoms.
For the synthesis of this compound, this could involve using a deuterated version of one of the key building blocks. For example, if the five deuterium atoms are to be placed on the heptyl group, a deuterated N-ethyl-heptylamine precursor would be required. This deuterated amine could then be incorporated into the synthetic sequence described in section 2.1.
The synthesis of such deuterated building blocks can be challenging and may require specialized methods. wakefieldchemistryconsulting.com For instance, deuterated alkyl chains can be prepared through the reduction of appropriate functional groups with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4). acs.orgnih.gov
The following table outlines potential strategies for synthesizing this compound:
| Strategy | Description | Key Reagents/Techniques | Advantage | Disadvantage |
| Deuterium Exchange | Post-synthesis exchange of H for D on the Ibutilide molecule. | Transition metal catalysts (e.g., Iridium, Ruthenium), D2O | Late-stage modification, avoids full re-synthesis. | Difficult to control regioselectivity and achieve high enrichment. acs.org |
| De novo Synthesis | Building the molecule using a deuterated precursor. | Deuterated N-ethyl-heptylamine, LiAlD4 | Precise control over deuterium placement and enrichment. d-nb.info | Requires synthesis of labeled precursors, potentially longer overall synthesis. wakefieldchemistryconsulting.com |
Methodological Challenges in Deuterated Compound Synthesis
The synthesis of deuterated compounds like this compound presents specific challenges that must be overcome to ensure the quality and isotopic purity of the final product.
Achieving High Isotopic Enrichment
A primary challenge is to achieve a high level of isotopic enrichment, meaning that the vast majority of the molecules at the target sites contain deuterium instead of hydrogen. d-nb.info Incomplete deuteration can lead to a mixture of isotopologues, which can complicate its use in analytical and metabolic studies.
The efficiency of the deuteration reaction is paramount. In HIE reactions, this often requires optimization of the catalyst, reaction time, and temperature to drive the exchange to completion. researchgate.net In de novo synthesis, the isotopic purity of the deuterated precursors is critical. wakefieldchemistryconsulting.com For example, when using LiAlD4, it is essential to use a reagent with high isotopic purity and to ensure reaction conditions that prevent any back-exchange with protic sources.
Control of Deuterium Position Specificity
Ensuring that the deuterium atoms are incorporated only at the intended positions is another significant challenge. d-nb.info Mis-deuteration, where deuterium is incorporated at unintended sites, can occur, particularly in HIE reactions where multiple C-H bonds may be susceptible to activation. d-nb.info
The choice of catalyst and directing groups is crucial for controlling the regioselectivity of HIE reactions. snnu.edu.cn In de novo synthesis, the challenge lies in the unambiguous synthesis of the deuterated precursor, where the deuterium atoms are precisely located. acs.org This often involves multi-step synthetic sequences to install the deuterium at the desired position before incorporating the building block into the main molecular framework. nih.gov Careful design of the synthetic route is essential to avoid any scrambling or loss of the deuterium label during subsequent reaction steps. wakefieldchemistryconsulting.com
Analytical Verification of Deuterium Labeling
Following synthesis, it is imperative to conduct a thorough analytical verification to confirm the successful incorporation of deuterium atoms, determine the isotopic purity, and verify their precise location within the molecular structure. This two-fold verification process ensures the reliability of the labeled compound for its intended scientific use. The primary analytical techniques for this characterization are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgacs.org
Mass spectrometry is a cornerstone technique for assessing the isotopic purity of deuterated compounds. nih.gov It separates ions based on their mass-to-charge ratio (m/z), allowing for the clear differentiation between the labeled (deuterated) and unlabeled drug molecules. High-resolution mass spectrometry (HRMS) is particularly effective, providing highly accurate mass measurements that can confirm the number of deuterium atoms incorporated. nih.gov
The isotopic purity is determined by comparing the relative abundance of the ion corresponding to Ibutilide-d5 with the ion of the unlabeled Ibutilide. nih.gov In a successfully synthesized batch, the peak for the d5-labeled compound should be predominant, while the peak for the d0 (unlabeled) version should be minimal. For this compound, the molecular weight is expected to increase by approximately five mass units compared to the parent compound. The percentage of isotopic purity is calculated from the relative intensities of these ions, with a purity of over 98% being a common requirement for use as an internal standard in quantitative assays. awuahlab.com This ensures that the contribution from any residual unlabeled compound is negligible, leading to accurate and precise measurements in pharmacokinetic and other studies. acs.orgacs.org
Table 1: Representative High-Resolution Mass Spectrometry Data for Ibutilide-d5 Isotopic Purity Analysis This table illustrates the typical data obtained from an LC-ESI-HR-MS analysis to verify the isotopic enrichment of Ibutilide-d5.
| Compound | Formula | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Isotopic Purity |
| Ibutilide | C₂₀H₃₆N₂O₃S | 385.2525 | 385.2521 | - |
| Ibutilide-d5 | C₂₀H₃₁D₅N₂O₃S | 390.2840 | 390.2835 | >98% |
While mass spectrometry confirms that the correct number of deuterium atoms has been incorporated, it does not reveal their specific locations within the molecule. rsc.org For this critical piece of structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique. acs.orgrsc.org
Proton NMR (¹H NMR) is particularly powerful for this purpose. semanticscholar.org In a ¹H NMR spectrum, each unique proton in a molecule produces a signal at a characteristic chemical shift. When a proton is replaced by a deuterium atom, the corresponding signal in the ¹H NMR spectrum will disappear or be significantly reduced in intensity. semanticscholar.org By comparing the ¹H NMR spectrum of this compound with that of an unlabeled Ibutilide standard, analysts can pinpoint the exact sites of deuteration. For instance, if the deuterium atoms in Ibutilide-d5 were incorporated into the heptyl side chain, the proton signals corresponding to that part of the molecule would be absent in the spectrum of the labeled compound.
Complementary information can be obtained from Deuterium NMR (²H NMR) spectroscopy, which directly detects the deuterium nuclei, providing further confirmation of the labeling positions. semanticscholar.orgnih.gov The combination of ¹H and ²H NMR provides unambiguous evidence of the structural integrity and the precise location of the isotopic labels. rsc.orgnih.gov
Table 2: Illustrative ¹H NMR Data for Positional Confirmation of Deuterium in Ibutilide-d5 This table demonstrates how the absence of specific signals in the ¹H NMR spectrum of Ibutilide-d5, when compared to Ibutilide, confirms the position of the deuterium labels (assuming deuteration on the terminal ethyl group of the N-heptylamino chain for this example).
| Proton Assignment (Illustrative) | Expected Chemical Shift (δ) in Ibutilide (ppm) | Signal Observation in Ibutilide-d5 | Inferred Deuteration |
| N-CH₂-CH₃ (Heptyl Chain) | ~2.6 (quartet) | Absent/Significantly Reduced | Yes |
| N-CH₂-CH₃ (Heutil Chain) | ~1.1 (triplet) | Absent/Significantly Reduced | Yes |
| Aromatic Protons (C₆H₄) | ~7.2-7.5 | Present | No |
| Methine Proton (CH-OH) | ~4.7 | Present | No |
| Sulfonamide Proton (NH) | ~9.6 | Present | No |
Advanced Analytical Methodologies for Ibutilide Fumarate D5
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS has become the gold standard for bioanalysis due to its high selectivity and sensitivity. The development of robust LC-MS/MS methods for quantifying ibutilide (B43762) is critically dependent on the use of an appropriate internal standard, with Ibutilide Fumarate-d5 being an ideal candidate. veeprho.comnih.gov
Application of this compound as an Internal Standard in Bioanalytical Assays
This compound is a deuterium-labeled version of Ibutilide Fumarate commonly used as an internal standard (IS) for the quantitative analysis of ibutilide in biological samples. veeprho.com The use of a stable isotope-labeled (SIL) internal standard is the preferred approach in LC-MS/MS-based bioanalysis. bioanalysis-zone.com Because this compound is chemically and physically almost identical to the non-labeled analyte, it exhibits very similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. nih.govbioanalysis-zone.com
This near-identical behavior allows the SIL-IS to effectively compensate for variations in sample preparation recovery, injection volume, and matrix-induced ionization suppression or enhancement. nih.govresearchgate.net By adding a known quantity of this compound to the sample at the beginning of the workflow, the ratio of the analyte's MS signal to the internal standard's MS signal can be used for precise quantification, significantly improving the accuracy and precision of the assay. veeprho.commdpi.com This isotope dilution method is fundamental to achieving reliable results in pharmacokinetic and metabolic research. veeprho.com
Method Specificity, Sensitivity, and Robustness for Deuterated Analogs
The validation of an LC-MS/MS method ensures its reliability for its intended purpose. When using a deuterated internal standard like this compound, validation procedures focus on several key parameters to demonstrate the method's performance.
Specificity and Selectivity: The method must be able to differentiate the analyte and the internal standard from other endogenous components in the biological matrix. researchgate.net In LC-MS/MS, this is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. researchgate.net The mass difference between ibutilide and this compound ensures their distinct detection by the mass spectrometer.
Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. researchgate.net For bioanalytical methods involving potent drugs like ibutilide, achieving a low LLOQ is often necessary. researchgate.netresearchgate.net
Robustness: A robust method remains unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. researchgate.net
Precision and Accuracy: These parameters are assessed at multiple concentration levels, including the LLOQ. researchgate.net Bioanalytical method validation guidelines typically require precision (expressed as the coefficient of variation, %CV) to be within 15% and accuracy (expressed as the percentage of the nominal value) to be within ±15%. researchgate.netresearchgate.netnih.gov
The following table summarizes typical validation parameters and acceptance criteria for bioanalytical LC-MS/MS methods.
| Parameter | Common Acceptance Criteria | Research Finding Context |
| Linearity (r²) | >0.99 | Linearity for methods determining antiarrhythmic drugs and other compounds is consistently reported with a coefficient of determination (r²) greater than 0.99. researchgate.netnih.gov |
| Intra- & Inter-Day Precision (%CV) | ≤15% (≤20% at LLOQ) | Precision for ibutilide and similar analytes has been reported in the range of 1.1% to 10.5%. researchgate.net Other validated methods show precision between 1.8% and 9.7%. nih.gov |
| Intra- & Inter-Day Accuracy (%) | 85-115% (80-120% at LLOQ) | Accuracy for antiarrhythmic drug assays ranged from 90% to 110%. researchgate.net Another study reported accuracy well within 15% of the nominal values. nih.gov |
| Recovery | Consistent, precise, and reproducible | Recovery for ibutilide has been shown to be in the range of 79-86%. researchgate.net Methods for other analytes report recovery from 90.4% to 113.6%. nih.gov |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | The use of a SIL-IS like this compound is crucial for correcting matrix effects. researchgate.net Validated methods show matrix effects ranging from 89.3% to 111.0%. nih.gov |
Quantitative Analysis of Ibutilide in Complex Biological Matrices (Non-Human Origin)
The quantification of ibutilide in non-human biological matrices, such as plasma or tissue from laboratory animals, is essential for preclinical pharmacokinetic and toxicokinetic studies. The principles of analysis are similar to those for human matrices, relying heavily on effective sample cleanup and optimized chromatography.
Sample Preparation Techniques for Deuterated Analogs
The goal of sample preparation is to extract the analyte and the internal standard from the complex biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the sample. This compound is added to the matrix before the extraction begins to account for any analyte loss during the procedure. Common techniques include:
Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile (B52724) is added to the plasma sample to denature and precipitate proteins. researchgate.net After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like methyl tert-butyl ether). researchgate.netnih.gov The analyte and internal standard are extracted into the organic layer, which is then evaporated and the residue reconstituted in the mobile phase. nih.gov
Solid-Phase Extraction (SPE): SPE uses a solid sorbent material to selectively adsorb the analyte and internal standard, while matrix components are washed away. The analyte is then eluted with a small volume of solvent. This technique often provides the cleanest extracts.
Chromatographic Separation Parameters Optimized for Deuterated Compounds
Chromatographic separation in LC-MS/MS isolates the analyte of interest from other components before it enters the mass spectrometer. Since this compound has nearly identical physicochemical properties to ibutilide, it will co-elute or have a very similar retention time under typical reversed-phase HPLC conditions. bioanalysis-zone.com The optimization of chromatographic parameters is focused on achieving a sharp, symmetrical peak shape for ibutilide, good separation from matrix interferences, and a reasonable run time.
The table below outlines typical chromatographic parameters used for the analysis of ibutilide and similar compounds.
| Parameter | Typical Specification | Research Finding Context |
| LC Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18, Hypersil C18, XBridge C18) | C18 columns are widely used for the separation of ibutilide and other antiarrhythmic drugs. researchgate.netresearchgate.netnih.govpharmascholars.com |
| Column Dimensions | e.g., 2.1 x 50 mm, 1.7 µm | These dimensions are common for UPLC systems, offering high resolution and speed. researchgate.net |
| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Acetate (B1210297) or 0.1% Formic Acid in water) | Ammonium acetate and formic acid are volatile additives compatible with mass spectrometry. researchgate.netnih.gov |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile or Methanol with 0.1% Formic Acid) | Acetonitrile is a common organic modifier in reversed-phase chromatography. researchgate.netnih.gov |
| Elution Mode | Gradient or Isocratic | Gradient elution is often used to optimize separation and reduce run times. researchgate.net |
| Flow Rate | 0.3 - 1.0 mL/min | A flow rate of 0.3 mL/min has been used for separating multiple antiarrhythmic drugs. researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI in positive mode is effective for protonating basic compounds like ibutilide. researchgate.netresearchgate.net |
Spectroscopic Characterization Techniques
The primary spectroscopic technique for the analysis of this compound is mass spectrometry (MS), which is integral to its use as an internal standard.
Mass Spectrometry (MS): The defining characteristic of this compound is its increased mass compared to the unlabeled compound due to the replacement of five hydrogen atoms with five deuterium (B1214612) atoms. The molecular formula for the deuterated compound is C₂₂H₃₃D₅N₂O₅S, with a corresponding molecular weight of approximately 447.64 g/mol . usbio.netscbt.com In contrast, the non-deuterated Ibutilide Fumarate has a molecular weight of 442.62 g/mol . pfizer.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling the isotope dilution quantification strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR spectra for this compound are not widely published, NMR is a key technique for confirming the position and extent of deuterium incorporation during its synthesis. The replacement of protons with deuterium atoms would lead to the disappearance of corresponding signals in the ¹H NMR spectrum and the appearance of characteristic signals in the ²H NMR spectrum. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) in hertz (Hz). google.com
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural analysis of deuterated compounds. unam.mx This technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The substitution of hydrogen with the heavier deuterium isotope results in a shift of the vibrational frequencies of the corresponding chemical bonds to lower wavenumbers. unam.mx This isotopic effect allows for the confirmation of deuteration. unam.mx
Table 1: Expected FTIR Spectral Regions for Key Functional Groups in this compound
| Functional Group | Bond | Expected Vibrational Frequency Range (cm⁻¹) |
| Sulfonamide | S=O stretch | 1350-1300 and 1160-1120 |
| Amine | N-H stretch | 3500-3300 |
| Hydroxyl | O-H stretch | 3600-3200 (broad) |
| Alkane (deuterated) | C-D stretch | ~2200-2100 |
| Alkane | C-H stretch | 3000-2850 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Fumarate | C=O stretch | 1725-1700 |
This table is illustrative and based on general FTIR correlation charts. Actual peak positions can vary based on the specific molecular environment.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique in the analysis of deuterated pharmaceuticals. nih.gov It provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.comnih.gov This is particularly important for isotopically labeled compounds to confirm the incorporation of deuterium atoms and to determine the isotopic purity. rsc.orgresearchgate.net
For this compound, HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecule. The five deuterium atoms increase the molecular weight by approximately 5.03 Daltons compared to the non-deuterated form. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can easily resolve this mass difference. uni-muenchen.denih.gov This high resolving power also allows for the separation of the deuterated compound from any residual non-deuterated or partially deuterated species, enabling the quantification of isotopic enrichment. rsc.orgresearchgate.net Isotope dilution analysis using HRMS is a common and robust method for the accurate quantification of drugs and their metabolites in biological matrices. nih.gov
Table 2: Theoretical and Expected HRMS Data for Ibutilide and Ibutilide-d5
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Ibutilide | C₂₀H₃₆N₂O₃S | 396.2498 |
| Ibutilide-d5 | C₂₀H₃₁D₅N₂O₃S | 401.2812 |
| Fumaric Acid | C₄H₄O₄ | 116.0106 |
The table provides theoretical masses. Experimental values obtained by HRMS would be expected to be very close to these figures, typically within a few parts per million (ppm) of error.
Emerging Analytical Approaches for Deuterated Pharmaceutical Research
The field of pharmaceutical analysis is continually evolving, with new techniques emerging to address the challenges associated with complex molecules like deuterated compounds.
One such emerging technique is Molecular Rotational Resonance (MRR) spectroscopy . MRR provides highly precise structural information based on the rotational constants of a molecule in the gas phase. It can distinguish between different isotopologues (molecules that differ only in their isotopic composition) with exceptional resolution, even in complex mixtures. brightspec.comd-nb.infonih.gov This makes it a powerful tool for determining the exact position of deuterium substitution and for quantifying isotopic purity without the need for chromatographic separation. d-nb.infonih.gov
Another area of advancement is the coupling of established techniques with sophisticated data analysis. For instance, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) , when combined with computational modeling, can provide detailed insights into protein conformation and dynamics, which is relevant for biopharmaceuticals. ijsra.net While not directly analyzing the deuterated drug itself, this technique utilizes deuterium labeling to probe the structure of biological targets.
Furthermore, advancements in Nuclear Magnetic Resonance (NMR) spectroscopy , particularly with the use of specialized pulse sequences and high-field magnets, continue to improve the analysis of deuterated compounds. studymind.co.uknih.gov While traditional NMR can be complex for analyzing deuterated molecules, new methods are being developed to provide detailed structural information and site-specific quantification of deuterium incorporation. nih.gov
The integration of Artificial Intelligence (AI) and Machine Learning (ML) with analytical data is also a significant emerging trend. ijsra.net These computational tools can help to analyze complex datasets from techniques like HRMS and NMR, aiding in the identification of impurities and the characterization of deuterated compounds.
Table 3: Comparison of Emerging Analytical Techniques for Deuterated Compounds
| Technique | Principle | Key Advantages for Deuterated Compound Analysis |
| Molecular Rotational Resonance (MRR) Spectroscopy | Measures rotational transitions of molecules in the gas phase. | Unambiguous identification of isotopologues, precise determination of deuterium location, high resolution without chromatography. d-nb.infonih.gov |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Probes protein conformation by measuring the rate of deuterium exchange. | Provides information on drug-target interactions and protein dynamics. ijsra.net |
| Advanced NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information and site-specific deuterium quantification. studymind.co.uknih.gov |
| AI/ML-Enhanced Data Analysis | Utilizes algorithms to analyze complex analytical data. | Improves interpretation of HRMS and NMR spectra, aids in impurity profiling. ijsra.net |
Mechanistic and Preclinical in Vitro Research Applications of Ibutilide Fumarate D5
Elucidation of Metabolic Pathways of Ibutilide (B43762) in Isolated Enzyme Systems and Cell Cultures
The use of deuterated analogs like Ibutilide Fumarate-d5 is a standard strategy in drug metabolism studies to investigate metabolic pathways.
Role of Deuterium (B1214612) Kinetic Isotope Effects in Metabolic Fate Studies
The substitution of hydrogen with deuterium can slow down the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step. This is known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov By comparing the metabolism of Ibutilide with this compound, researchers could pinpoint which metabolic pathways are sensitive to this isotopic substitution, thereby identifying sites of metabolism. For a reaction catalyzed by cytochrome P450, the breaking of a C-H bond is often a rate-limiting step. nih.govresearchgate.net A significant KIE would suggest that metabolism at the deuterated position is a major clearance pathway.
Identification and Characterization of Ibutilide Metabolites
Ibutilide is known to be metabolized in the liver by the cytochrome P450 system, resulting in eight metabolites, one of which is active. wikipedia.orgnih.govnih.gov The use of a deuterated analog could help in the identification of these and potentially new metabolites. In mass spectrometry analysis, the deuterated metabolites would have a distinct mass shift compared to their non-deuterated counterparts, facilitating their identification in complex biological matrices. iaea.org
Assessment of Metabolic Stability in Preclinical In Vitro Models
Metabolic stability assays are crucial in early drug discovery to predict a drug's half-life and clearance in the body. wuxiapptec.comeurofinsdiscovery.com
Microsomal Stability Studies Utilizing Deuterated Ibutilide
Liver microsomes contain a high concentration of phase I metabolic enzymes, such as cytochrome P450s. wuxiapptec.com Incubating this compound with liver microsomes would provide data on its intrinsic clearance. nih.gov A slower metabolism of the deuterated compound compared to the parent drug would indicate that the deuterated site is a primary location for metabolic attack and would suggest improved metabolic stability. researchgate.net
Hypothetical Data Table: Microsomal Stability of Ibutilide vs. This compound
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Ibutilide | Data not available | Data not available |
| This compound | Data not available | Data not available |
Role of Ibutilide Fumarate D5 in Bioanalytical and Discovery Research
Optimization of Bioanalytical Assays through Stable Isotope Internal Standards
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Ibutilide (B43762) Fumarate-d5, by virtue of its structural identity and mass difference from the unlabeled parent compound, serves as an ideal internal standard for the accurate quantification of ibutilide in biological matrices.
The co-extraction and co-analysis of Ibutilide Fumarate-d5 with ibutilide allows for the correction of variability that can be introduced during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and fluctuations in instrument response. This results in significantly improved precision and accuracy of the bioanalytical method. A well-validated LC-MS/MS method for the determination of ibutilide in human plasma, for instance, demonstrates excellent performance characteristics. While the following data is representative of a robust assay using an internal standard, the use of this compound would be expected to yield similar or superior performance due to its closer physicochemical properties to the analyte.
| Quality Control Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low | 50 | < 8% | +/- 3% | < 8% | +/- 3% |
| Medium | 500 | < 8% | +/- 3% | < 8% | +/- 3% |
| High | 8000 | < 8% | +/- 3% | < 8% | +/- 3% |
This table presents representative data from a validated LC-MS/MS method for ibutilide in human plasma, illustrating the high precision and accuracy achievable with the use of an appropriate internal standard. researchgate.net
Enabling High-Throughput Screening and Quantitative Profiling in Drug Discovery
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates. azolifesciences.com The quantitative accuracy of HTS assays is paramount for making informed decisions about which "hit" compounds to advance in the discovery pipeline. The integration of stable isotope-labeled internal standards like this compound into HTS workflows can significantly enhance the reliability of quantitative data.
By incorporating this compound into HTS assays that utilize LC-MS/MS for detection, researchers can confidently rank the potency and efficacy of test compounds, minimizing the risk of false positives and negatives that can arise from matrix effects in complex biological assay systems. While specific data on the use of this compound in a large-scale HTS campaign is not publicly available, the principles of its application are well-established. For example, in a screen to identify modulators of a specific ion channel, this compound could be used to accurately quantify the parent compound's concentration in the assay, ensuring that observed effects are directly correlated with the compound's presence.
| Assay Parameter | Description | Role of this compound |
|---|---|---|
| Hit Confirmation | Verifying the activity of initial "hits" from a primary screen. | Provides accurate quantification of the hit compound to confirm its potency. |
| Dose-Response Curves | Determining the concentration-dependent effect of a compound. | Ensures the accuracy of the concentration values used to generate the curve. |
| Structure-Activity Relationship (SAR) Studies | Evaluating how chemical modifications affect a compound's activity. | Allows for precise quantitative comparisons between different analogs. |
Facilitating Metabolite Identification and Quantification in Preclinical Research
Understanding the metabolic fate of a drug candidate is a crucial aspect of preclinical development. Ibutilide is known to be extensively metabolized in the liver, with eight metabolites having been identified. nih.gov The primary metabolic pathway involves the oxidation of the heptyl side chain. The use of this compound can greatly facilitate the identification and characterization of these metabolites.
When this compound is administered in preclinical models, its metabolites will retain the deuterium (B1214612) label, creating a distinct isotopic signature. This allows for the easy differentiation of drug-related metabolites from endogenous compounds in complex biological samples when analyzed by mass spectrometry. The mass shift of 5 Daltons between the unlabeled and deuterated metabolites provides a clear marker for their identification. This approach is particularly valuable for identifying novel or unexpected metabolic pathways.
| Metabolite | Metabolic Reaction | Activity |
|---|---|---|
| Omega-hydroxy metabolite | Hydroxylation of the heptyl side chain | Active (Class III electrophysiologic properties) |
| Other seven metabolites | Further oxidation of the heptyl side chain | Inactive |
This table summarizes the known metabolites of ibutilide. The use of this compound would aid in the definitive identification and structural elucidation of these and potentially other minor metabolites.
Contribution to Understanding Compound Disposition in In Vitro and Ex Vivo Models
In vitro and ex vivo models play a vital role in characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. These models, which include liver microsomes, hepatocytes, and isolated perfused organs, provide valuable insights into a compound's likely behavior in vivo. This compound is a powerful tool for studying the disposition of ibutilide in these systems.
In studies using human liver microsomes, for example, this compound can be used as an internal standard to accurately quantify the rate of disappearance of the parent drug and the formation of its metabolites. eurofinsdiscovery.com This allows for the determination of key metabolic parameters, such as intrinsic clearance. In ex vivo models, such as isolated perfused hearts, this compound can be used as a tracer to study the uptake, distribution, and metabolism of ibutilide within the cardiac tissue itself, providing valuable information about its target organ disposition.
| Model | Application of this compound | Information Gained |
|---|---|---|
| Human Liver Microsomes | Internal standard for quantitative analysis of ibutilide and its metabolites. | Metabolic stability, intrinsic clearance, and metabolite formation rates. |
| Hepatocytes | Tracer to study cellular uptake, metabolism, and efflux. | Comprehensive understanding of hepatic disposition. |
| Isolated Perfused Heart | Tracer to investigate cardiac tissue distribution and metabolism. | Target organ exposure and local metabolic pathways. |
Regulatory Science and Research Standards for Deuterated Compounds
Development and Application of Reference Standards for Deuterated Pharmaceuticals in Research
The development of deuterated pharmaceuticals like Ibutilide (B43762) Fumarate-d5 is intrinsically linked to their use as internal standards in analytical and bioanalytical assays. pharmaffiliates.comclearsynth.com In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated standards are invaluable for their ability to mimic the behavior of the non-deuterated analyte, Ibutilide Fumarate, during sample extraction, ionization, and detection. clearsynth.commdpi.com The key advantage of using a deuterated internal standard is the mass difference between it and the analyte, which allows for their simultaneous detection and quantification with high precision and accuracy. clearsynth.com
The application of Ibutilide Fumarate-d5 as a reference standard is crucial in pharmacokinetic studies, where researchers need to accurately measure the concentration of Ibutilide Fumarate in biological matrices such as plasma or urine. pharmaffiliates.com By adding a known amount of this compound to the sample, any variations in the analytical process that might affect the quantification of Ibutilide Fumarate can be corrected for, leading to more reliable data. clearsynth.com This is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
The development process for a deuterated reference standard like this compound involves the synthesis of the deuterated molecule, followed by rigorous purification and characterization to ensure its chemical and isotopic purity. rsc.org This ensures that the standard itself does not introduce variability into the analytical measurements.
Academic Perspectives on Quality Attributes for Deuterated Research Materials
From an academic standpoint, the quality attributes of deuterated research materials like this compound are of paramount importance to ensure the validity and reproducibility of research findings. The most critical quality attribute is isotopic purity, which refers to the percentage of the compound that contains the desired number of deuterium (B1214612) atoms. researchgate.net The presence of isotopic impurities, including molecules with fewer or more deuterium atoms than intended (isotopologues), can significantly impact the accuracy of quantitative analyses. bvsalud.org
Another key quality attribute is chemical purity. The deuterated standard must be free from any non-deuterated drug or other impurities that could interfere with the analytical assay. nih.gov Furthermore, the position of the deuterium atoms within the molecule must be stable and not prone to exchange with hydrogen atoms from the surrounding environment, a phenomenon known as back-exchange. mdpi.com
Academic research emphasizes the need for comprehensive characterization of deuterated materials. This includes confirming the molecular structure and verifying the location and extent of deuterium incorporation. rsc.org The table below summarizes the key quality attributes for deuterated research materials.
| Quality Attribute | Description | Importance in Research |
| Isotopic Purity | The percentage of the compound that is fully deuterated to the specified level. | Ensures accurate quantification by minimizing interference from undeuterated or partially deuterated species. bvsalud.org |
| Chemical Purity | The absence of other chemical entities, including the non-deuterated analog and synthesis byproducts. | Prevents inaccurate measurements and misinterpretation of data. nih.gov |
| Positional Integrity | The deuterium atoms are located at the intended positions within the molecular structure. | Guarantees that the deuterated standard behaves chemically and physically similarly to the analyte. rsc.org |
| Stability | Resistance to the exchange of deuterium atoms with hydrogen atoms from the solvent or matrix. | Maintains the integrity of the standard throughout the experimental process. mdpi.com |
Standardization of Analytical Methods for Deuterated Compound Characterization
The characterization of deuterated compounds such as this compound relies on standardized analytical methods to ensure consistency and comparability of data across different laboratories and studies. nist.gov The primary techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the isotopic purity of a deuterated compound. researchgate.netnih.gov It can distinguish between the deuterated molecule and its non-deuterated counterpart based on their precise mass-to-charge ratios. nih.gov Standardized protocols for HRMS analysis involve careful calibration of the instrument and specific data processing methods to accurately calculate the percentage of deuterium incorporation. researchgate.net
Molecular Rotational Resonance (MRR) Spectroscopy: A more advanced technique, MRR spectroscopy, offers a complete description of the isotopic composition, revealing the structural identity and percent composition of a complex mixture of isotopomers. acs.org
The table below outlines the key analytical methods and their roles in the characterization of deuterated compounds.
| Analytical Method | Primary Role in Characterization | Key Parameters Standardized |
| High-Resolution Mass Spectrometry (HRMS) | Determination of isotopic purity and confirmation of molecular weight. researchgate.netnih.gov | Mass accuracy, resolution, and methods for calculating isotopic distribution. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of molecular structure and determination of deuterium labeling positions. rsc.org | Solvent selection, acquisition parameters, and spectral integration methods. |
| Molecular Rotational Resonance (MRR) Spectroscopy | Detailed analysis of isotopic composition, including isotopomer differentiation. acs.org | Sample preparation and spectral analysis protocols. |
Intellectual Property and Patent Landscape in Deuterated Drug Research (focus on academic innovation)
The intellectual property and patent landscape for deuterated drugs is a complex and evolving area, with significant implications for academic innovation. nih.govfordhamiplj.org The "deuterium switch" strategy, where a known drug is deuterated to improve its pharmacokinetic properties, has been a common approach for pharmaceutical companies seeking to extend patent life or create new intellectual property. nih.govnih.gov However, this strategy has faced increasing challenges, with patent examiners often rejecting applications on the grounds of "obviousness". nih.govtandfonline.com
Academic research plays a crucial role in overcoming these patent hurdles by fostering innovation in deuteration chemistry and demonstrating non-obvious benefits of deuteration. nih.gov For a deuterated compound like a hypothetical deuterated version of Ibutilide to be patentable, it would likely need to exhibit unexpected and significant advantages over the original drug, such as a substantially improved metabolic profile or a reduction in the formation of toxic metabolites. venable.com
Academic innovation can contribute to this field in several ways:
Developing Novel Deuteration Methods: The creation of new and more selective methods for incorporating deuterium into complex molecules can lead to novel deuterated compounds that are not obvious from the prior art.
Identifying Unexpected Therapeutic Benefits: Academic research can uncover unforeseen advantages of deuteration, such as altered receptor binding profiles or novel mechanisms of action, which can form the basis for strong patent claims.
Providing Mechanistic Insights: Detailed studies on how deuteration affects the pharmacology and toxicology of a drug can provide the scientific rationale needed to support claims of non-obviousness.
Future Research Directions and Unexplored Avenues for Ibutilide Fumarate D5
Advancements in Automated Deuterium (B1214612) Labeling Technologies
The synthesis of deuterated compounds has traditionally been a time-consuming and often costly endeavor. clearsynth.com However, recent advancements in synthetic chemistry, particularly in automation and flow chemistry, are poised to revolutionize the accessibility and efficiency of producing compounds like Ibutilide (B43762) Fumarate-d5 and its analogs.
Future research should focus on applying these technologies to create a library of ibutilide analogs with deuterium substitution at various positions. Continuous flow chemistry, for instance, offers precise control over reaction parameters, improved safety, and enhanced mixing, making it highly suitable for isotopic labeling reactions. nih.govcolab.ws This methodology could enable high-yield, regioselective deuterium incorporation at a late stage of the synthesis, which is more atom-economical and cost-effective than using expensive, pre-labeled starting materials. x-chemrx.com
Automated synthesis platforms, which are becoming more common for producing radiolabeled imaging probes, could be adapted for the high-throughput synthesis of deuterated compounds. nih.gov Such platforms would facilitate the rapid generation of multiple deuterated ibutilide variants, enabling a more comprehensive exploration of the kinetic isotope effect on its metabolism and pharmacodynamics.
Table 1: Comparison of Deuterium Labeling Technologies
| Technology | Principle | Potential Advantages for Ibutilide-d5 Analog Synthesis | Key Research Focus |
|---|---|---|---|
| Batch Synthesis | Traditional, stepwise synthesis in discreet reaction vessels. | Well-established protocols. | Improving yields and reducing reliance on expensive deuterated precursors. clearsynth.com |
| Flow Chemistry | Reactants are continuously pumped through a reactor. | Precise control, enhanced safety, scalability, potential for late-stage H/D exchange. nih.govresearchgate.net | Developing novel heterogeneous catalysts and H/D exchange protocols suitable for complex molecules. x-chemrx.comresearchgate.net |
| Automated Synthesis Modules | Robotic platforms that perform multi-step syntheses. | High-throughput screening of deuteration sites, rapid library generation. nih.gov | Adapting existing radiolabeling modules for stable isotope incorporation and purification. |
| Enzymatic Synthesis | Using enzymes to selectively incorporate deuterium. | High regioselectivity and stereoselectivity at specific molecular sites. | Discovering and engineering enzymes capable of catalyzing deuteration on drug-like scaffolds. |
Exploration of Novel In Vitro and Organ-on-a-Chip Models for Deuterated Compound Studies
A significant challenge in the development of deuterated drugs is the often-unpredictable translation of in vitro metabolic data to in vivo outcomes in humans. nih.govnih.gov While standard in vitro assays using liver microsomes are useful for identifying primary sites of metabolism, they may not fully capture the complex interplay of absorption, distribution, metabolism, and excretion (ADME) processes.
Future research on Ibutilide Fumarate-d5 and its analogs should leverage more sophisticated preclinical models. Organ-on-a-chip (OOC) technology, which uses microfluidic devices to culture human cells in a way that mimics the structure and function of human organs, presents a promising avenue. A "heart-on-a-chip" model, for example, could be used to study not only the metabolism of deuterated ibutilide by cardiomyocytes but also its electrophysiological effects and potential cardiotoxicity in a more physiologically relevant context. Similarly, "liver-on-a-chip" models could provide more accurate predictions of metabolic switching—where deuteration at one site shunts metabolism to another—a phenomenon that is difficult to predict with simpler systems. nih.gov
These advanced models would allow for a more nuanced investigation into how deuteration impacts ibutilide's efficacy and safety profile, bridging the gap between preclinical data and clinical outcomes.
Computational Chemistry and Molecular Dynamics Simulations of Deuterium Effects on Molecular Interactions
The primary mechanism by which deuterium alters a drug's properties is the kinetic isotope effect (KIE), stemming from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov However, deuterium can also exert more subtle secondary and steric isotope effects that influence molecular conformation, hydrogen bonding, and receptor-ligand interactions. scispace.comnih.gov
Computational chemistry and molecular dynamics (MD) simulations offer powerful tools to explore these quantum-level phenomena. alfa-chemistry.com Future research should employ these methods to build predictive models for the effects of deuteration on ibutilide.
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can accurately compute the KIE for metabolic reactions, such as those catalyzed by cytochrome P450 enzymes. nih.gov By simulating the transition state of C-H bond cleavage, QM/MM can help predict which positions on the ibutilide molecule, when deuterated, would most significantly slow its rate of metabolism.
Molecular Dynamics (MD) Simulations: MD simulations can be used to model how deuteration affects the binding of ibutilide to its target, the hERG potassium ion channel. nih.govchemrxiv.org Deuteration can alter the strength of hydrogen bonds (a phenomenon known as the Ubbelohde effect), which could change the drug's binding affinity and residence time at the receptor. doaj.org Simulations could reveal subtle changes in the conformational dynamics of both the drug and the protein binding pocket, providing insights that are inaccessible through experimental methods alone. researchgate.net
Table 2: Computational Approaches for Studying Deuteration Effects
| Computational Method | Primary Application | Information Gained for Deuterated Ibutilide |
|---|---|---|
| Quantum Mechanics (QM) | Calculating bond energies and reaction barriers. | Predicting the magnitude of the primary kinetic isotope effect (KIE) on metabolic bond cleavage. nih.gov |
| Molecular Docking | Predicting the binding pose of a ligand in a receptor. | Initial assessment of how deuteration might alter the preferred binding orientation of ibutilide in the hERG channel. researchgate.net |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Revealing changes in protein-ligand hydrogen bonding, conformational flexibility, and solvent interactions upon deuteration. nih.govdoaj.org |
| QM/MM Hybrid Methods | Combining QM's accuracy for the reaction center with MM's efficiency for the surrounding protein. | Accurate modeling of enzymatic reactions to predict rates of metabolism and identify potential metabolic switching pathways. nih.gov |
Potential for Deuterated Analogs in Fundamental Mechanistic Biology and Chemical Biology Research
Beyond their use as internal standards or therapeutic candidates, deuterated compounds are invaluable tools for fundamental biological research. nih.gov Strategically deuterated analogs of ibutilide could be synthesized to probe its mechanism of action and cellular fate with high precision.
One unexplored avenue is the use of deuterated ibutilide as a bioorthogonal Raman probe. nih.gov The C-D bond has a unique vibrational frequency that falls within the "cell-silent" region of the Raman spectrum, where there is minimal interference from endogenous biomolecules. This property could be exploited for stimulated Raman scattering (SRS) microscopy to visualize the subcellular distribution of ibutilide in cardiomyocytes in real-time and without the need for bulky fluorescent labels that might alter the molecule's behavior. nih.gov
Q & A
Q. What experimental models are most appropriate for studying the antiarrhythmic mechanisms of Ibutilide Fumarate-d5?
Methodological Answer: Neonatal rat cardiomyocytes exposed to oxidative stress (e.g., H₂O₂) are widely used to assess Ibutilide's cardioprotective effects. Key endpoints include cell viability (via MTT assay), apoptosis rate (TUNEL staining), and oxidative stress markers (e.g., ROS levels). For reproducibility, ensure consistent H₂O₂ concentrations (e.g., 100–200 μM) and treatment durations (12–24 hours post-ibutilide administration) . Mitochondrial and endoplasmic reticulum (ER) stress markers (Bax/Bcl-2 ratio, GRP78, CHOP) should be quantified using western blot or RT-PCR .
Q. How should researchers characterize the purity and stability of this compound in experimental settings?
Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection (λ = 220–240 nm) and a C18 column to assess purity. Stability studies require storage at -20°C in anhydrous DMSO to prevent degradation. Validate stability under experimental conditions (e.g., pH 7.4 buffer, 37°C) via time-course HPLC analysis. Reference deuterated analogs’ stability profiles to account for isotopic effects .
Q. What are the standard protocols for assessing this compound’s effects on ion channels in electrophysiological studies?
Methodological Answer: Use patch-clamp techniques on transfected HEK293 cells expressing hERG potassium channels. Measure IKr current blockade at varying concentrations (0.1–10 μM). Include positive controls (e.g., dofetilide) and normalize data to baseline currents. Account for temperature (35–37°C) and voltage protocols mimicking cardiac action potentials .
Advanced Research Questions
Q. How can contradictory findings on Ibutilide’s inhibition of ER stress pathways be resolved?
Q. What statistical approaches are recommended for analyzing dose-dependent variability in Ibutilide’s efficacy?
Methodological Answer: Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Apply mixed-effects models to account for inter-experiment variability. For small sample sizes, bootstrap resampling or Bayesian hierarchical models improve reliability. Report confidence intervals and effect sizes to contextualize variability .
Q. How should researchers design studies to reconcile discrepancies in Ibutilide’s pro- and anti-apoptotic effects?
Methodological Answer:
- Hypothesis-driven design : Test whether dual effects depend on cell type (e.g., healthy vs. damaged cardiomyocytes).
- Time-course experiments : Assess apoptosis markers (caspase-3/9/12) at early (6–12 hours) vs. late (24–48 hours) stages.
- Mechanistic knockdown : Use siRNA targeting calumenin or PERK to determine pathway-specific contributions .
Methodological Best Practices
Q. What analytical techniques are critical for validating this compound’s deuterated structure in synthesis?
Methodological Answer:
- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]<sup>+</sup>) with ≤ 5 ppm error.
- NMR spectroscopy : Compare <sup>1</sup>H and <sup>2</sup>H spectra to non-deuterated analogs. Key shifts: aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 1.2–1.5 ppm).
- Isotopic purity : Use LC-MS with deuterium enrichment ≥ 98% to avoid isotopic interference .
Q. How can researchers optimize in vivo models to study Ibutilide’s pharmacokinetics without confounding variables?
Methodological Answer:
- Use cannulated rodents for continuous blood sampling to measure plasma half-life.
- Control for hepatic metabolism: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic stability.
- Validate tissue distribution via LC-MS/MS in heart, liver, and kidney homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
